
2,4-Dimethoxyamphetamine
Overview
Description
2,4-Dimethoxyamphetamine is a lesser-known psychedelic compound belonging to the amphetamine class. It is one of the six isomers of dimethoxyamphetamine, which are structurally similar to methoxyamphetamine and trimethoxyamphetamine. The compound is characterized by its chemical formula C11H17NO2 and a molecular weight of 195.2582 g/mol .
Preparation Methods
The synthesis of 2,4-Dimethoxyamphetamine typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dimethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a reducing agent such as sodium cyanoborohydride.
Formation of the Amphetamine Structure: The resulting intermediate is then subjected to a reaction with a suitable amine, such as methylamine, under acidic conditions to form the final amphetamine structure.
Chemical Reactions Analysis
Key Metabolic Reactions:
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Urinary Excretion : Hydroxy metabolites are primarily excreted as glucuronide conjugates .
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Species Differences : Rabbit liver homogenates show enantioselective O-demethylation, favoring S-enantiomers .
Acid/Base Hydrolysis
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Demethylation : Under reflux with concentrated HBr (48%), methoxy groups are cleaved to hydroxyl groups, yielding dihydroxy derivatives .
Oxidative Degradation
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Electrochemical Oxidation :
Photodegradation
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No direct data for 2,4-DMA, but methoxy-substituted amphetamines are generally stable under UV light unless conjugated with electrophilic groups .
Comparative Reactivity with Structural Analogs
Compound | O-Demethylation Rate (nmol/min/mg) | Primary Metabolite |
---|---|---|
2,4-DMA | Not reported | 2/4-Hydroxy metabolites |
2,5-DMA (DOM) | 12.3 ± 1.7 (CYP2D6) | 5-Hydroxy-DOM |
TMA-2 | 8.1 ± 0.9 (CYP2D6) | 4-Hydroxy-TMA-2 |
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Steric Effects : Bulky 4-substituents (e.g., isopropoxy) reduce 5-HT2A receptor affinity but enhance metabolic stability .
Analytical Detection
2,4-DMA and its metabolites are identified using:
Key Takeaways:
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2,4-DMA is synthesized via reductive amination with high yields.
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Metabolic O-demethylation by CYP2D6 is a primary pathway, producing bioactive hydroxy metabolites.
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Acid hydrolysis and electrochemical oxidation are key in vitro degradation routes.
Further studies are needed to elucidate enantioselective metabolism and long-term stability under physiological conditions .
Scientific Research Applications
Pharmacological Applications
Mechanism of Action
2,4-DMA primarily acts as a serotonin receptor agonist , specifically targeting the 5-HT2A and 5-HT2C receptors. This interaction modulates neurotransmitter release and neuronal activity, leading to psychoactive effects that have been studied for potential therapeutic applications in treating psychiatric disorders .
Therapeutic Potential
- Psychoactive Effects : Research indicates that 2,4-DMA may have applications in treating conditions such as depression and anxiety due to its serotonin receptor activity.
- Antimicrobial Properties : Some studies suggest that DMA derivatives exhibit antimicrobial activities, indicating potential use in combating bacterial infections.
- Anticancer Potential : Preliminary research shows that 2,4-DMA derivatives may inhibit tumor growth through specific biochemical pathways, warranting further investigation into their anticancer properties.
Toxicological Profile
The toxicological assessment of 2,4-DMA reveals both acute and chronic effects on various organ systems.
Table 1: Toxicological Findings of 2,4-DMA
Study Type | Observed Effects | NOAEL (mg/kg bw/day) |
---|---|---|
Acute Toxicity | Systemic toxicity observed | Not established |
Sub-chronic | Kidney effects; changes in clinical chemistry | 15 |
Chronic | Histopathological changes in kidneys | 5 |
Acute toxicity studies indicate dose-dependent effects, particularly on kidney function at high doses. Chronic exposure studies have identified significant histopathological changes in the kidneys at doses above 15 mg/kg body weight per day.
Case Studies
Several case studies have documented the biological activity and safety profile of 2,4-DMA:
- Neuropharmacological Effects : A study analyzed the modulation of serotonin receptors by 2,4-DMA. Results showed significant alterations in neurotransmitter levels associated with behavioral changes in animal models.
- Toxicity Assessment in Laboratory Animals : Research focusing on the chronic toxicity of 2,4-DMA highlighted kidney degeneration and increased organ weights at elevated doses.
- Environmental Impact Study : Investigations into the environmental persistence of 2,4-DMA derivatives revealed their potential ecological risks due to bioaccumulation and toxicity to aquatic organisms.
Summary of Applications
The diverse applications of 2,4-Dimethoxyamphetamine span several fields:
- Pharmacology : Potential therapeutic uses in psychiatry and oncology.
- Toxicology : Understanding the safety profile and environmental impact.
- Research : Continued exploration into its psychoactive properties and receptor interactions.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxyamphetamine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a serotonin receptor agonist, binding to serotonin receptors and mimicking the effects of serotonin. This leads to altered perception, mood, and cognition. Additionally, it may also affect dopamine and norepinephrine pathways, contributing to its stimulant effects .
Comparison with Similar Compounds
2,4-Dimethoxyamphetamine is similar to other dimethoxyamphetamine isomers, such as:
2,5-Dimethoxyamphetamine: Known for its psychedelic effects and longer duration of action.
3,4-Dimethoxyamphetamine: Exhibits mescaline-like visual effects.
2,3-Dimethoxyamphetamine: Less studied but structurally similar.
What sets this compound apart is its unique substitution pattern on the benzene ring, which influences its pharmacological profile and potency.
Conclusion
This compound is a fascinating compound with a rich history in psychedelic research. Its unique chemical structure and diverse range of reactions make it an interesting subject for scientific study. its psychoactive properties and legal status limit its practical applications.
Biological Activity
2,4-Dimethoxyamphetamine (2,4-DMA) is a lesser-known compound within the class of dimethoxyamphetamines, which are structurally related to psychedelic substances. This article explores the biological activity of 2,4-DMA, including its receptor interactions, pharmacological effects, and relevant case studies.
Chemical Structure and Classification
2,4-DMA is classified as a substituted amphetamine, sharing structural similarities with other members of the dimethoxyamphetamine family. It is important to note that 2,4-DMA is a positional isomer of other dimethoxyamphetamines like 2,5-DMA and 3,4-DMA. Each isomer exhibits distinct pharmacological properties and effects.
Receptor Interaction Profiles
Research indicates that 2,4-DMA interacts primarily with serotonin receptors. The following table summarizes its binding affinities to various serotonin receptors:
Receptor | Binding Affinity (Ki) |
---|---|
5-HT2A | 8–1700 nM |
5-HT1A | ≥2700 nM |
5-HT2C | 61–4400 nM |
TAAR1 | 21–3300 nM |
The binding affinities suggest that 2,4-DMA has a moderate to high affinity for the 5-HT2A receptor, which is commonly associated with psychedelic effects. Increased lipophilicity through structural modifications typically enhances binding affinity at these receptors .
Pharmacological Effects
The pharmacological profile of 2,4-DMA includes both stimulant and psychedelic properties. Users report effects similar to those of amphetamines, including increased energy and euphoria. However, the specific effects can vary significantly based on dosage and individual sensitivity.
- Dosage : Commonly reported dosages range from 60 mg or greater .
- Duration : Effects are described as "probably short," indicating a relatively brief duration of action compared to other psychedelics .
Case Studies and Clinical Observations
A notable case study involved a patient who ingested a combination of MDMA and 3,4-DMA at a rave. The patient experienced seizures and severe hyponatremia (low sodium levels), highlighting the potential dangers of polypharmacy among users of psychoactive substances. Liquid chromatography-time-of-flight mass spectrometry (LC-TOF/MS) confirmed the presence of both MDMA and 3,4-DMA in the patient's system .
Another study examined the behavioral effects of 2,4-DMA in rats, revealing its potential as a precursor for atypical psychotropic derivatives. This research underscores the need for further investigation into the safety and pharmacodynamics of this compound .
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)propan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWOZMUBHQPFFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)OC)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90874252 | |
Record name | 2,4-DIMETHOXYAMPHETAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90874252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23690-13-3, 52850-81-4 | |
Record name | 2,4-Dimethoxyamphetamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023690133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneethanamine, 2,4-dimethoxy-alpha-methyl-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052850814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-DIMETHOXYAMPHETAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90874252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DMA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT33R7Q58G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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